

# Application Note: Analysis of MDMB-PINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Mdmb-pinaca*

Cat. No.: *B10860639*

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## Abstract

This application note details a robust and reliable method for the identification and semi-quantitative analysis of **MDMB-PINACA**, a potent synthetic cannabinoid, in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol outlines sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for forensic and research laboratories. While GC-MS is a powerful tool for the identification of **MDMB-PINACA**, for quantitative analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its higher sensitivity and reduced need for derivatization.

## Introduction

**MDMB-PINACA** (also known as 5F-ADB) is a synthetic cannabinoid that has been identified in numerous forensic cases worldwide. It is an indazole-based compound with a tert-leucine methyl ester moiety, exhibiting high potency as a cannabinoid receptor agonist. The rapid identification of such substances is crucial for law enforcement and public health. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of seized drugs due to its excellent separation capabilities and the structural information provided by mass spectra.<sup>[1]</sup>

This application note provides a detailed protocol for the analysis of **MDMB-PINACA**. The methodology covers sample extraction from herbal matrices and blotter paper, followed by GC-MS analysis.

## Experimental Protocols

### Sample Preparation

A critical step in the analysis of **MDMB-PINACA** from seized materials is the efficient extraction of the analyte from the matrix. Two common matrices are herbal mixtures and impregnated paper.

#### a) Extraction from Herbal Mixtures:

- Weigh approximately 100 mg of the homogenized herbal material into a 15 mL centrifuge tube.
- Add 5 mL of methanol to the tube.
- Vortex the mixture for 2 minutes.
- Sonicate the mixture in an ultrasonic bath for 15 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean vial for GC-MS analysis. A dilution with methanol may be necessary depending on the concentration of the analyte.

#### b) Extraction from Impregnated Paper:

- Cut a small piece (e.g., 1 cm<sup>2</sup>) of the impregnated paper and place it in a 15 mL centrifuge tube.
- Add 5 mL of methanol to the tube.
- Follow steps 3-6 from the herbal mixture extraction protocol. For quantitative extraction from paper, three consecutive extractions with methanol have been shown to recover over 98% of the analyte.<sup>[2]</sup>

Note on Derivatization: For many cannabinoids, derivatization (e.g., silylation) is required to improve thermal stability and chromatographic performance in GC-MS. However, for **MDMB-PINACA**, direct analysis without derivatization is often successful. If issues with peak shape or thermal degradation are observed, a derivatization step with a reagent like BSTFA with 1% TMCS can be employed.[\[3\]](#)

## GC-MS Instrumental Parameters

The following instrumental conditions have been found suitable for the analysis of **MDMB-PINACA**. Parameters may be optimized for the specific instrumentation used.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC System (or equivalent)
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector	Splitless mode
Injector Temperature	280 °C
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Temperature Program	Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer	Agilent 5977A MSD (or equivalent)
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	40-550 amu
Acquisition Mode	Full Scan

## Data Presentation

The retention time for **MDMB-PINACA** under the specified conditions is expected to be in the range of 10-12 minutes. The primary method of identification is the comparison of the acquired mass spectrum with a known reference spectrum.

## Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **MDMB-PINACA** is characterized by several key fragment ions. The molecular ion ( $[M]^+$ ) is observed at  $m/z$  377. The proposed fragmentation pattern involves the cleavage of the tert-butyl group, loss of the methoxycarbonyl group, and fragmentation of the pentyl chain.

Key Fragment Ions for **MDMB-PINACA** (5F-ADB):

m/z	Interpretation
377	Molecular Ion $[M]^+$
321	Loss of tert-butyl group ( $-C_4H_9$ )
289	Loss of methoxycarbonyl group ( $-COOCH_3$ ) from the 321 ion
246	Further fragmentation
233	Cleavage of the amide bond
145	Indazole moiety with pentyl chain
131	Further fragmentation of the indazole moiety

## Quantitative Data Summary

While this application note focuses on qualitative identification, a summary of quantitative parameters from literature for **MDMB-PINACA** and related synthetic cannabinoids is provided below for reference. It is important to note that most quantitative methods for these compounds utilize LC-MS/MS, and the following data may not be fully representative of GC-MS performance. A full in-house validation is required for quantitative analysis.

Compound	Method	Matrix	LOD	LOQ	Linearity (r <sup>2</sup> )
5F-MDMB-PINACA	UPLC-MS	Paper	0.059 ng/mL	0.18 ng/mL	0.998
5F-MDMB-PICA	GC-MS/MS	Blood	0.11 ng/mL	0.50 ng/mL	Not Reported
5F-CUMYL-PICA	GC-MS/MS	Blood	0.1 ng/mL	0.50 ng/mL	Not Reported

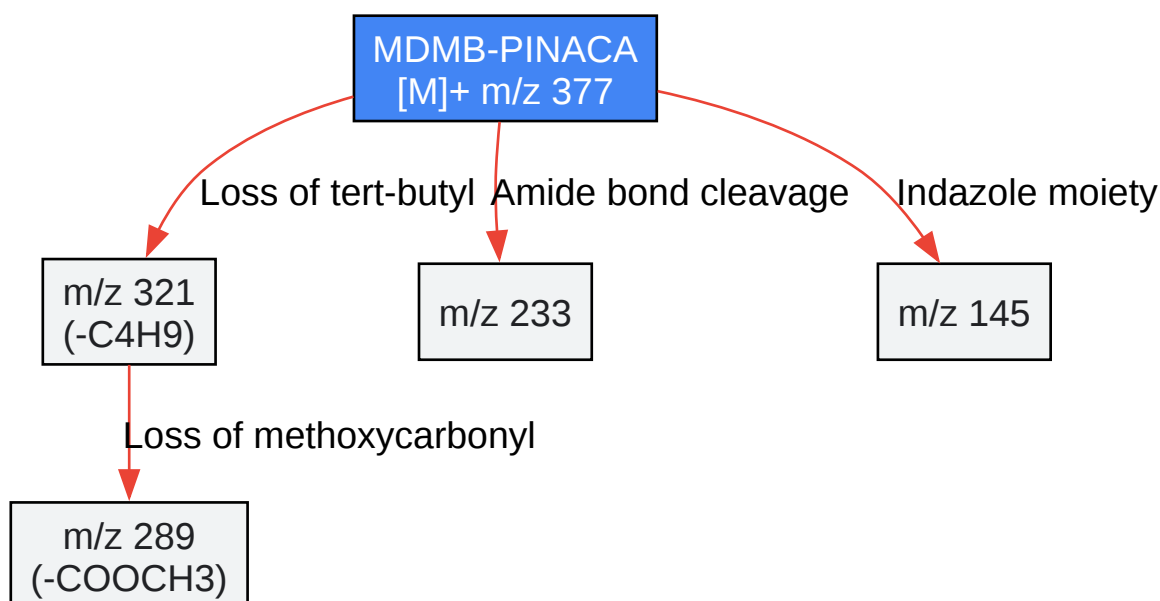
Table compiled from literature data.[2][4]

## Mandatory Visualizations



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Caption: GC-MS workflow for the analysis of **MDMB-PINACA**.



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Caption: Proposed fragmentation of **MDMB-PINACA** in EI-MS.

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